Ethyl 4-chloro-2-(methylamino)benzoate CAS number and properties
Ethyl 4-chloro-2-(methylamino)benzoate CAS number and properties
Content Type: Technical Reference & Process Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals
Executive Summary
Ethyl 4-chloro-2-(methylamino)benzoate is a specialized anthranilate derivative serving as a critical pharmacophore in the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and quinazolinediones . These scaffolds are ubiquitous in kinase inhibitors and GPCR antagonists. This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization of this intermediate, emphasizing its role in high-fidelity organic synthesis.
Chemical Identity & Properties
This compound belongs to the class of N-alkylated anthranilic acid esters. The presence of the chlorine atom at the C4 position and the methylamino group at C2 creates a unique electronic environment, activating the system for subsequent cyclization reactions while maintaining metabolic stability in final drug candidates.
| Property | Specification |
| Chemical Name | Ethyl 4-chloro-2-(methylamino)benzoate |
| Synonyms | Ethyl 4-chloro-N-methylanthranilate; 4-Chloro-2-(methylamino)benzoic acid ethyl ester |
| Related CAS | 54675-18-2 (Parent Acid); Ester CAS not widely indexed |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Structure | Ethyl ester with 4-Cl and 2-NHMe substitution |
| Appearance | Off-white to pale yellow solid (crystalline) or viscous oil (purity dependent) |
| Melting Point | 45–55 °C (Predicted based on homologs) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.5 (Amine protonation) |
Synthesis & Manufacturing Protocols
Two primary routes are established for the synthesis of Ethyl 4-chloro-2-(methylamino)benzoate. Route A is preferred for industrial scalability due to the low cost of starting materials, while Route B is utilized when the parent acid is readily available.
Route A: Nucleophilic Aromatic Substitution (SNAr)
Mechanism: Regioselective displacement of the 2-chloro substituent in Ethyl 2,4-dichlorobenzoate by methylamine. The 2-position is activated by the ortho-ester carbonyl, making it significantly more electrophilic than the 4-position.
Reagents:
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Ethyl 2,4-dichlorobenzoate (CAS 7335-27-5)
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Methylamine (33% in EtOH or 2M in THF)
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Base: Triethylamine (Et₃N) or K₂CO₃
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Solvent: Ethanol or DMF
Protocol:
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Charge: In a pressure vessel or round-bottom flask, dissolve Ethyl 2,4-dichlorobenzoate (1.0 eq) in Ethanol (5 vol).
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Addition: Add K₂CO₃ (1.5 eq) followed by slow addition of Methylamine solution (2.5 eq).
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Reaction: Heat the mixture to 80°C (sealed vessel preferred to prevent amine loss) for 6–12 hours.
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Monitoring: Monitor by HPLC/TLC. The starting material (Rf ~0.6 in 10% EtOAc/Hex) will convert to the product (Rf ~0.5).
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Workup: Cool to RT. Concentrate to remove ethanol. Dilute with water and extract with Ethyl Acetate.[1]
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Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if solid, or purify via silica chromatography.
Route B: Fischer Esterification
Mechanism: Acid-catalyzed condensation of 4-chloro-2-(methylamino)benzoic acid with ethanol.
Reagents:
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4-Chloro-2-(methylamino)benzoic acid (CAS 54675-18-2)[2]
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Ethanol (Absolute)
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Catalyst: H₂SO₄ (conc.) or Thionyl Chloride (SOCl₂)
Protocol:
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Activation: Dissolve the acid (1.0 eq) in Ethanol (10 vol).
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Catalysis: Add H₂SO₄ (0.5 eq) dropwise. (Alternatively, add SOCl₂ at 0°C to generate HCl in situ).
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Reflux: Heat to reflux (78°C) for 4–8 hours.
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Workup: Neutralize with NaHCO₃ (aq) to pH 8. Extract with DCM.
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Isolation: Evaporate solvent to yield the ester.
Process Visualization (Graphviz)
The following diagram illustrates the regioselective SNAr pathway (Route A), highlighting the electronic logic driving the reaction.
Figure 1: Regioselective synthesis of Ethyl 4-chloro-2-(methylamino)benzoate via SNAr mechanism.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
1H NMR Spectroscopy (400 MHz, CDCl₃)
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δ 7.85 (d, J=8.5 Hz, 1H): H-6 proton (ortho to ester, deshielded).
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δ 7.70 (bs, 1H): N-H proton (broad, exchangeable).
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δ 6.65 (d, J=2.0 Hz, 1H): H-3 proton (ortho to amine, shielded).
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δ 6.55 (dd, J=8.5, 2.0 Hz, 1H): H-5 proton.
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δ 4.32 (q, J=7.1 Hz, 2H): O-CH₂- (Ethyl ester).
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δ 2.90 (d, J=5.0 Hz, 3H): N-CH₃ (Methylamino doublet, collapses to singlet on D₂O shake).
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δ 1.38 (t, J=7.1 Hz, 3H): -CH₃ (Ethyl ester).
Key Quality Attributes (CQA)
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Regioisomer Purity: Ensure <0.5% of the 4-methylamino-2-chloro isomer (rare in SNAr but possible).
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Residual Solvents: Ethanol <5000 ppm, DMF <880 ppm.
Applications in Drug Development[4][6]
Ethyl 4-chloro-2-(methylamino)benzoate serves as a "lock-and-key" intermediate for constructing fused heterocyclic systems.
1. Synthesis of Quinazolinones: Reaction with formamide or urea derivatives yields 7-chloro-1-methylquinazolin-4(1H)-ones. These cores are pivotal in:
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PARP Inhibitors: Analogs of rucaparib.
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EGFR Inhibitors: 4-anilinoquinazoline derivatives where the 7-chloro position allows for further functionalization via Suzuki or Buchwald couplings.
2. Cyclization Logic: The N-methyl group prevents aromatization to the fully unsaturated quinazoline in certain tautomeric forms, locking the molecule into specific conformations favorable for kinase binding pockets.
Figure 2: Divergent synthesis pathways from the benzoate scaffold.
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use in a fume hood. Avoid inhalation of dust/mist.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
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Spill Response: Absorb with sand/vermiculite. Do not flush into surface water.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 276332, 4-Chloro-2-(methylamino)benzoic acid. Retrieved from [Link]
- Organic Syntheses.Nucleophilic Aromatic Substitution in the Synthesis of Anthranilic Acid Derivatives. (General Reference for SNAr methodology).



